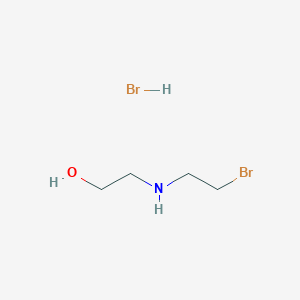
(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method includes the use of borane reagents, which add across the double or triple bonds of alkenes or alkynes to form the corresponding boronic acid . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the hydroboration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group into a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the primary product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Scientific Research Applications
(2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid exerts its effects involves the formation of boronate esters with various nucleophiles. This interaction can modulate the activity of enzymes and other proteins, influencing biological pathways and processes . The compound’s ability to form stable boronate esters makes it a valuable tool in chemical biology and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the cyclopropyl and pyrazolyl groups, making it less versatile in certain applications.
Pinacol Boronic Esters: These compounds are more stable but less reactive compared to (2-Cyclopropyl-5-(1H-pyrazol-1-yl)phenyl)boronic acid.
BODIPY-Boronic Acid Derivatives: These compounds are used in fluorescent labeling and bioimaging, offering different applications compared to this compound.
Uniqueness
The unique combination of the cyclopropyl and pyrazolyl groups in this compound enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C12H13BN2O2 |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
(2-cyclopropyl-5-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-8-10(15-7-1-6-14-15)4-5-11(12)9-2-3-9/h1,4-9,16-17H,2-3H2 |
InChI Key |
DAEAFZBCCLAPDP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)N2C=CC=N2)C3CC3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Bromophenyl)methylene]-2-(4-chlorophenyl)-5(4H)-oxazolone](/img/structure/B14079596.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079602.png)


![2-[[20-[[6-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-oxohexyl]amino]-20-oxoicosanoyl]amino]-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B14079614.png)
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)
![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![Ethyl 2-(4-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14079636.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)
![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)
